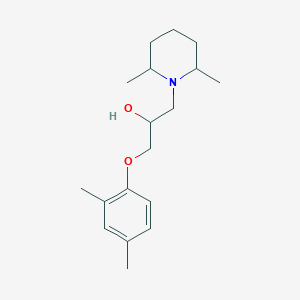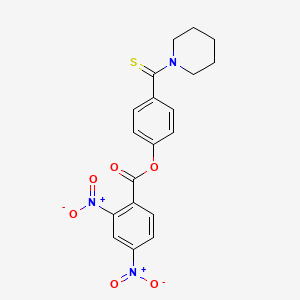![molecular formula C26H30N2O2 B11663746 (3,5-Dimethylpiperidin-1-yl)[2-(4-propoxyphenyl)quinolin-4-yl]methanone](/img/structure/B11663746.png)
(3,5-Dimethylpiperidin-1-yl)[2-(4-propoxyphenyl)quinolin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-ジメチルピペリジン-1-イル)[2-(4-プロポキシフェニル)キノリン-4-イル]メタノンは、様々な科学分野において潜在的な用途を持つ複雑な有機化合物です。この化合物は、プロポキシフェニル基とジメチルピペリジニル部分で置換されたキノリンコアを特徴とし、そのユニークな構造特性と潜在的な生物活性により、注目すべき分子となっています。
合成方法
合成経路と反応条件
(3,5-ジメチルピペリジン-1-イル)[2-(4-プロポキシフェニル)キノリン-4-イル]メタノンの合成は、通常、複数段階の有機反応を伴います。
キノリンコアの合成: キノリンコアは、ニトロベンゼンなどの酸化剤の存在下、アニリン誘導体、グリセロール、硫酸を環化させるスクラウプ合成によって合成できます。
プロポキシフェニル基の導入: プロポキシフェニル基は、フリーデル・クラフツアルキル化反応によって導入できます。この反応では、キノリンコアは、塩化アルミニウムなどのルイス酸触媒の存在下、4-プロポキシベンジルクロリドと反応します。
ジメチルピペリジニル部分の付加: 最後のステップは、キノリン誘導体が塩基性条件下で3,5-ジメチルピペリジンと反応して最終化合物を生成する求核置換反応です。
工業的生産方法
この化合物の工業的生産は、収率と純度を高めるために、上記の合成経路を最適化する必要があります。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、工業的な需要を満たすために反応のスケールアップが含まれる場合があります。
化学反応解析
反応の種類
(3,5-ジメチルピペリジン-1-イル)[2-(4-プロポキシフェニル)キノリン-4-イル]メタノンは、次のような様々な化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。酸化によって、キノリンN-オキシドが生成される可能性があります。
還元: 水素ガスとパラジウム触媒を用いた還元反応によって、キノリン環をテトラヒドロキノリン誘導体に還元できます。
置換: この化合物は、特にキノリン窒素またはピペリジン窒素において、ハロゲン化アルキルなどの試薬を用いて求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、酸性または塩基性条件。
還元: 水素ガス、活性炭担持パラジウム、穏やかな温度。
置換: ハロゲン化アルキル、水素化ナトリウムまたはtert-ブトキシドカリウムなどの強塩基。
主な生成物
酸化: キノリンN-オキシド。
還元: テトラヒドロキノリン誘導体。
置換: アルキル化されたキノリンまたはピペリジン誘導体。
科学研究における用途
化学
化学において、(3,5-ジメチルピペリジン-1-イル)[2-(4-プロポキシフェニル)キノリン-4-イル]メタノンは、より複雑な分子の合成におけるビルディングブロックとしての可能性が研究されています。そのユニークな構造により、新しい反応経路の探求と新規化合物の開発が可能になります。
生物学
生物学的に、この化合物は、既知の生物活性分子との構造的類似性により、興味深い薬理学的特性を示す可能性があります。抗菌剤、抗炎症剤、または抗がん剤としての潜在的な可能性について調査することができます。
医学
医学において、この化合物の潜在的な治療効果は注目されています。研究は、酵素や受容体などの特定の生物学的標的に対する相互作用能力に焦点を当て、生理学的プロセスを調節することができます。
産業
産業的には、(3,5-ジメチルピペリジン-1-イル)[2-(4-プロポキシフェニル)キノリン-4-イル]メタノンは、新素材の開発や、医薬品や農薬の合成における中間体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)-2-(4-PROPOXYPHENYL)QUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the 3,5-dimethylpiperidine-1-carbonyl group and the 4-propoxyphenyl group. Common reagents used in these reactions include quinoline derivatives, piperidine, and phenylpropyl halides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound.
化学反応の分析
Types of Reactions
4-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)-2-(4-PROPOXYPHENYL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl and piperidine groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often require the use of halides and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
4-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)-2-(4-PROPOXYPHENYL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
(3,5-ジメチルピペリジン-1-イル)[2-(4-プロポキシフェニル)キノリン-4-イル]メタノンの作用機序は、その特定の生物学的標的に依存します。例えば、酵素阻害剤として作用する場合、酵素の活性部位に結合し、基質の結合とそれに続く触媒活性を阻害する可能性があります。あるいは、受容体と相互作用する場合、天然のリガンドの作用を模倣または阻害し、シグナル伝達経路を調節する可能性があります。
類似化合物の比較
類似化合物
(3,5-ジメチルピペリジン-1-イル)[2-(5-エチルチオフェン-2-イル)キノリン-4-イル]メタノン: 構造は似ていますが、プロポキシフェニル基の代わりにエチルチオフェニル基を有します。
(3,5-ジメチルピペリジン-1-イル)[2-(4-メトキシフェニル)キノリン-4-イル]メタノン: メトキシフェニル基を持つ以外は類似しています。
独自性
(3,5-ジメチルピペリジン-1-イル)[2-(4-プロポキシフェニル)キノリン-4-イル]メタノンは、その置換基の特定の組み合わせによって、アナログと比較して異なる化学的および生物学的特性を付与する可能性があります。特に、プロポキシフェニル基は、その親油性と生物膜または標的との相互作用能力に影響を与える可能性があります。
この詳細な概要は、(3,5-ジメチルピペリジン-1-イル)[2-(4-プロポキシフェニル)キノリン-4-イル]メタノンの合成、反応、用途、作用機序、および類似化合物の比較を網羅した包括的な理解を提供します。
類似化合物との比較
Similar Compounds
4-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)-2-PHENYLQUINOLINE: Lacks the propoxy group, which may affect its biological activity.
4-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)-2-(4-METHOXYPHENYL)QUINOLINE: Contains a methoxy group instead of a propoxy group, potentially altering its chemical properties.
Uniqueness
4-(3,5-DIMETHYLPIPERIDINE-1-CARBONYL)-2-(4-PROPOXYPHENYL)QUINOLINE is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to similar compounds. Its unique structure makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C26H30N2O2 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
(3,5-dimethylpiperidin-1-yl)-[2-(4-propoxyphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H30N2O2/c1-4-13-30-21-11-9-20(10-12-21)25-15-23(22-7-5-6-8-24(22)27-25)26(29)28-16-18(2)14-19(3)17-28/h5-12,15,18-19H,4,13-14,16-17H2,1-3H3 |
InChIキー |
PLJFGSXDTVHLKN-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CC(CC(C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11663673.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11663680.png)
![2-(2,3-dimethylphenyl)-1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11663688.png)
![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)

![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11663717.png)

![6-iodo-2-[(E)-2-(1-methyl-1H-indol-3-yl)ethenyl]-3-(4-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11663722.png)
![N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11663725.png)
![6-amino-4-(3-hydroxy-4-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663730.png)
